Structural Authentication by NMR and HR-MS
Unlike an in-house isolated fraction, procurement of Leptabiside A as a reference standard provides access to a fully characterized molecular entity. The foundational isolation study provides a complete, peer-reviewed NMR and MS dataset for unambiguous identification. Key data include the molecular ion at m/z 639 [M+H]+ and characteristic 13C NMR signals for the two anomeric carbons (δ 74.0, 74.1) and the carbonyl group (δ 204.2), which serve as definitive markers for this specific di-C-glucoside [1].
| Evidence Dimension | Spectroscopic Fingerprint for Identity Verification |
|---|---|
| Target Compound Data | Complete 1H, 13C NMR, DEPT, HSQC, HMBC, and HR-ESI-MS data published in peer-reviewed literature [1]. |
| Comparator Or Baseline | Crude *Evodia lepta* extract or a partially purified fraction |
| Quantified Difference | N/A (Qualitative difference in structural certainty) |
| Conditions | Isolation and identification study using Bruker NMR spectrometers and MS instruments [1]. |
Why This Matters
Procuring a compound with a verified and published spectral identity eliminates the time and cost of de novo structural elucidation, ensuring the correct material is used in bioassays or analytical method development.
- [1] Yang SJ, Yuan LL, Yu L, Yang ZM. Chemical constituents of Evodia lepta in Pattra medicine. Chinese Traditional and Herbal Drugs. 2014;45(14):1971-1975. View Source
